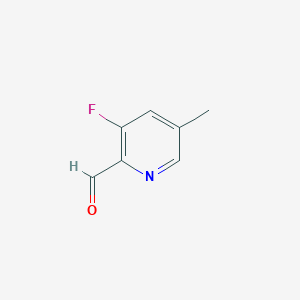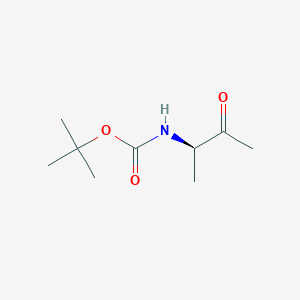
1-Bromo-3-chloro-5-fluoro-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-5-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C₆H₂BrClFNO₂. It is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process involves the nitration of 1-bromo-3-chloro-5-fluorobenzene using nitric acid and sulfuric acid as reagents. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors ensures efficient mixing and temperature control, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used under hydrogenation conditions.
Major Products Formed:
Substitution: Products include derivatives where the nitro group is replaced by other functional groups.
Reduction: The major product is 1-bromo-3-chloro-5-fluoro-4-aminobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-5-fluoro-4-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups like nitro and halogens makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays .
Comparación Con Compuestos Similares
1-Bromo-3-chloro-5-fluorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.
1-Bromo-4-nitrobenzene: Does not contain chlorine and fluorine, resulting in different reactivity and applications.
1-Bromo-2-fluoro-3-nitrobenzene: Similar structure but different positioning of substituents, leading to variations in chemical behavior .
Uniqueness: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene is unique due to the combination of bromine, chlorine, fluorine, and nitro groups on a single benzene ring. This unique arrangement imparts distinct reactivity and makes it valuable in specific synthetic and research applications .
Propiedades
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKSRRGSJWPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














